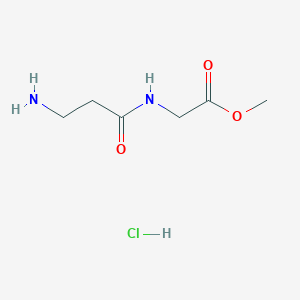

Methyl 2-(3-aminopropanamido)acetate hydrochloride

Description

Methyl 2-(3-aminopropanamido)acetate hydrochloride is a hydrochloride salt of a methyl ester derivative featuring a 3-aminopropanamide side chain. The compound’s ester and amide functionalities suggest applications in peptide synthesis or as an intermediate in pharmaceutical chemistry. Its hydrochloride form enhances stability and solubility, a common feature in bioactive molecules .

Properties

IUPAC Name |

methyl 2-(3-aminopropanoylamino)acetate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O3.ClH/c1-11-6(10)4-8-5(9)2-3-7;/h2-4,7H2,1H3,(H,8,9);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCXJRWOZHNONEZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CNC(=O)CCN.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(3-aminopropanamido)acetate hydrochloride typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as methyl acetate and 3-aminopropanoic acid.

Amidation Reaction: The 3-aminopropanoic acid undergoes an amidation reaction with methyl acetate in the presence of a suitable catalyst, such as hydrochloric acid, to form Methyl 2-(3-aminopropanamido)acetate.

Hydrochloride Formation: The resulting compound is then treated with hydrochloric acid to form the hydrochloride salt, Methyl 2-(3-aminopropanamido)acetate hydrochloride.

Industrial Production Methods

In an industrial setting, the production of Methyl 2-(3-aminopropanamido)acetate hydrochloride may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the final product. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to optimize the synthesis and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(3-aminopropanamido)acetate hydrochloride can undergo various chemical reactions, including:

Substitution Reactions: The amino group in the compound can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Hydrolysis: The ester group in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Condensation Reactions: The compound can undergo condensation reactions with other amines or acids to form more complex molecules.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include alkyl halides and acyl chlorides. The reactions are typically carried out in polar solvents such as water or alcohols.

Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be done using sodium hydroxide.

Condensation: Reagents such as carbodiimides or anhydrides are used to facilitate condensation reactions.

Major Products Formed

Substitution Reactions: Products include substituted amides or esters, depending on the nucleophile used.

Hydrolysis: Products include 3-aminopropanoic acid and methanol.

Condensation: Products include various amide or ester derivatives, depending on the reactants used.

Scientific Research Applications

Methyl 2-(3-aminopropanamido)acetate hydrochloride has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.

Biology: The compound can be used in the study of enzyme-substrate interactions and protein modifications. Its structure allows it to mimic certain biological molecules.

Industry: The compound can be used in the production of specialty chemicals and materials, such as polymers and resins.

Mechanism of Action

The mechanism by which Methyl 2-(3-aminopropanamido)acetate hydrochloride exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The amino and ester groups in the compound allow it to participate in various chemical reactions, making it a versatile tool in research.

Comparison with Similar Compounds

Structural and Functional Analogues

Key structural analogs identified from the evidence include:

| Compound Name | CAS RN | Molecular Formula | Molecular Weight | Purity | Suppliers | Key Structural Features |

|---|---|---|---|---|---|---|

| Methyl 3-aminopropionate hydrochloride | [16298-03-6] | C₄H₁₀ClNO₂ | 139.58 | >97.0% | 1 (Kanto) | Methyl ester, β-alanine backbone |

| Ethyl 2-(3-aminopropanamido)acetate | 75141-41-2 | C₈H₁₅N₂O₃ | 187.21 | N/A | 3 | Ethyl ester, acetamide, 3-aminopropanamide |

| Ethyl 2-(3-aminopropanamido)acetate hydrochloride | 92503-20-3 | C₈H₁₆ClN₂O₃ | 223.68 | N/A | 2 | Hydrochloride salt, ethyl ester |

| Ethyl 2-(2-(3-aminopropanamido)thiazol-4-yl)acetate hydrochloride (17b) | N/A | C₁₅H₂₄ClN₃O₅S | 394.88 | N/A | N/A | Thiazole ring, ethyl ester, acetamide |

Key Comparisons

a) Ester Group Variation: Methyl vs. Ethyl

- Methyl esters (e.g., Methyl 3-aminopropionate hydrochloride) typically exhibit lower molecular weights and higher volatility compared to ethyl esters. However, ethyl esters (e.g., Ethyl 2-(3-aminopropanamido)acetate hydrochloride) may offer better solubility in organic solvents due to increased hydrophobicity .

- Commercial Availability : Ethyl derivatives are more widely available (3 suppliers for the free base vs. 2 for the hydrochloride), suggesting higher demand or synthetic accessibility compared to methyl analogs .

b) Functional Group Modifications

- Amide vs. Thiazole Incorporation: The thiazole-containing analog (17b) demonstrates how heterocyclic rings enhance molecular complexity. Its HRMS data (C₁₅H₂₄O₅N₃S, [M+H]+ = 358.1437) and NMR peaks (e.g., δ = 6.95 ppm for thiazole protons) highlight distinct spectral features compared to simpler amide-based structures like Methyl 2-(3-aminopropanamido)acetate .

- Hydrochloride Salts : Both ethyl and methyl hydrochloride salts improve stability, but the methyl variant’s lower molecular weight (inferred) may favor applications requiring reduced steric hindrance, such as enzyme substrate design .

c) Purity and Analytical Profiles

- Methyl 3-aminopropionate hydrochloride is listed with >97.0% purity (HPLC), setting a benchmark for quality in related compounds. Ethyl analogs lack explicit purity data but are likely comparable due to similar synthetic routes .

- Spectroscopic data for 17b (e.g., IR peaks at 1715 cm⁻¹ for ester C=O stretch) provide a reference for validating the ester and amide functionalities in Methyl 2-(3-aminopropanamido)acetate hydrochloride .

Biological Activity

Methyl 2-(3-aminopropanamido)acetate hydrochloride is a compound that has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, synthesis, structural characteristics, and relevant case studies.

Chemical Structure and Properties

Methyl 2-(3-aminopropanamido)acetate hydrochloride has the molecular formula C₆H₁₃ClN₂O₃ and a molecular weight of 196.63 g/mol. The compound features an amide functional group, a methyl ester, and an amino group, which are pivotal for its biological interactions. The presence of these functional groups allows for various chemical reactions and interactions with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C₆H₁₃ClN₂O₃ |

| Molecular Weight | 196.63 g/mol |

| Functional Groups | Amide, Methyl Ester, Amino |

Research indicates that methyl 2-(3-aminopropanamido)acetate hydrochloride interacts with various enzymes and receptors, influencing metabolic pathways such as protein synthesis and enzyme regulation. Its amine group enhances binding affinity to biological targets, making it a candidate for pharmacological studies. The compound's ability to modulate enzyme activity through reversible binding mechanisms is particularly noteworthy.

Biological Activity

- Enzyme Interaction : The compound has shown potential in modulating enzyme activities through reversible binding. This interaction is crucial for its efficacy as a pharmaceutical agent.

- Pharmacological Applications : Due to its structural features, methyl 2-(3-aminopropanamido)acetate hydrochloride may participate in hydrogen bonding and electrostatic interactions, further influencing its biological activity.

- Comparative Analysis : Compounds with similar structures have been studied for their biological activities, highlighting the unique characteristics of methyl 2-(3-aminopropanamido)acetate hydrochloride.

Study on Enzyme Modulation

A study focused on the modulation of enzyme activity by methyl 2-(3-aminopropanamido)acetate hydrochloride demonstrated that the compound could inhibit specific enzymes involved in metabolic pathways. The inhibition was characterized by an IC50 value indicating the concentration required to inhibit enzyme activity by 50%. This study provided insights into the compound's potential therapeutic applications in metabolic disorders.

Cancer Cell Line Studies

In vitro studies using cancer cell lines have shown that methyl 2-(3-aminopropanamido)acetate hydrochloride can induce apoptosis in certain cancer cells. The mechanism was linked to its ability to interfere with cellular signaling pathways critical for cell survival and proliferation.

Synthesis of Methyl 2-(3-Aminopropanamido)acetate Hydrochloride

The synthesis typically involves several steps that ensure high purity levels necessary for biological applications. Common reagents used include sodium hydroxide for hydrolysis and various acylating agents for acylation. This method allows for efficient production while maintaining the structural integrity of the compound.

Q & A

Q. Q1: What methodological approaches are recommended for synthesizing Methyl 2-(3-aminopropanamido)acetate hydrochloride with high yield and purity?

A: Synthesis optimization requires precise control of reaction conditions. For example, stepwise coupling of 3-aminopropanoic acid derivatives with methyl glycinate hydrochloride under carbodiimide-mediated conditions (e.g., EDC/NHS) ensures efficient amide bond formation . Post-synthesis purification via recrystallization or reverse-phase HPLC (RP-HPLC) is critical to achieve >97% purity, as demonstrated in analogous ester hydrochloride purification workflows .

Q. Q2: How can researchers validate the purity and structural integrity of this compound post-synthesis?

A: Use a combination of analytical techniques:

- HPLC-MS : Quantify purity and detect impurities (e.g., unreacted intermediates or hydrolysis byproducts) .

- NMR (¹H/¹³C) : Confirm stereochemistry and functional group integrity (e.g., ester, amide, and hydrochloride moieties) .

- Elemental Analysis : Verify stoichiometric chloride content to ensure proper salt formation .

Q. Q3: What are the critical stability considerations for storage and handling?

A: The compound’s hygroscopic nature necessitates storage in moisture-free environments (-20°C under argon or nitrogen) to prevent hydrolysis of the ester or amide groups . Stability studies under accelerated conditions (e.g., 40°C/75% RH) can identify degradation pathways, such as ester hydrolysis or amine oxidation .

Advanced Research Questions

Q. Q4: How can computational modeling aid in predicting the reactivity of Methyl 2-(3-aminopropanamido)acetate hydrochloride in nucleophilic substitution reactions?

A: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model charge distribution and nucleophilic attack sites. For instance, the electron-deficient carbonyl carbon in the ester group is a predicted hotspot for nucleophilic substitution, aligning with experimental reactivity trends in analogous compounds .

Q. Q5: What experimental strategies mitigate batch-to-batch variability in biological assays involving this compound?

A: Standardize synthesis and characterization protocols:

Q. Q6: How can contradictory solubility data in aqueous vs. organic solvents be resolved for this compound?

A: Systematic solubility profiling under controlled pH and ionic strength (e.g., PBS buffer vs. DMSO) clarifies solvent compatibility. For example, salt dissociation in aqueous media increases solubility, while protonation of the amine in acidic conditions may reduce it. Refer to logP/logD calculations (e.g., 0.92 at pH 7.4 ) to guide solvent selection .

Analytical and Data Interpretation Challenges

Q. Q7: What advanced spectroscopic techniques are suitable for resolving overlapping signals in the NMR spectrum of this compound?

A: Employ 2D NMR techniques (e.g., COSY, HSQC) to disentangle overlapping proton environments, particularly in the amide and ester regions. For example, HSQC can correlate ¹H signals with their ¹³C counterparts, resolving ambiguities in the aminopropanamido backbone .

Q. Q8: How should researchers address discrepancies between theoretical and observed mass spectrometry (MS) data?

A: Investigate adduct formation (e.g., sodium/potassium adducts) or in-source fragmentation using high-resolution MS (HRMS). For example, a discrepancy of +22 Da may indicate a sodium adduct ([M+Na]⁺), requiring adjustment of ionization parameters (e.g., ESI voltage) to suppress adducts .

Biological and Mechanistic Research

Q. Q9: What in vitro models are appropriate for studying the compound’s bioactivity without interference from hydrolysis products?

A: Use serum-free assays or include esterase inhibitors (e.g., phenylmethylsulfonyl fluoride, PMSF) to stabilize the ester moiety during cell-based studies. Pre-incubation stability tests in assay media can quantify hydrolysis rates and validate experimental timelines .

Q. Q10: How can structure-activity relationship (SAR) studies optimize the compound’s pharmacological profile?

A: Synthesize analogs with modified substituents (e.g., methyl to cyclopropyl groups) and evaluate their binding affinity via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC). For example, cyclopropyl substitutions in analogous esters improve metabolic stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.